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For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 azide is a fluorescent probe that has emerged as a valuable tool in a wide range of
research applications, particularly in the fields of chemical biology, drug discovery, and
molecular imaging. This coumarin-based dye is characterized by its excitation in the violet-blue
region of the spectrum and its emission in the green-yellow range, offering a distinct spectral
profile that is advantageous for multicolor imaging experiments.[1] Its azide functionality allows
for its covalent attachment to a variety of biomolecules through "“click chemistry,” a set of
bioorthogonal reactions known for their high efficiency and specificity.[2] This guide provides an
in-depth overview of the properties of AF 430 azide, detailed protocols for its application, and a
summary of its use in various research contexts.

Core Properties and Spectral Characteristics

AF 430 azide is a water-soluble and photostable fluorescent dye.[1][2] Its fluorescence is
stable over a broad pH range (pH 4 to 10), making it suitable for a variety of biological and
chemical environments.[2] The dye can be efficiently excited by 405 nm violet or 445 nm blue
lasers.[2] One of the key features of AF 430 is its large Stokes shift of approximately 112 nm,
which minimizes spectral overlap in multicolor imaging and reduces crosstalk between
detection channels.[1]
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Property Value Reference
Excitation Maximum (Aex) 430 nm [1]
Emission Maximum (Aem) 542 nm [1]

Molar Extinction Coefficient (g)

15,955 L-mol—t-cm~1

Fluorescence Quantum Yield

(®)

0.23

Recommended Laser Line

405 nm or 445 nm

[2]

Recommended Filter

510/80 nm bandpass

[2]

Storage Conditions

-20°C in the dark, desiccated

[2]

AF 430 is noted to be structurally identical or spectrally similar to Alexa Fluor 430.

Applications in Research

The primary utility of AF 430 azide lies in its ability to participate in click chemistry reactions,

enabling the precise and stable labeling of biomolecules. This has led to its widespread use in:

o Fluorescence Microscopy: Including wide-field, confocal, and super-resolution microscopy

(STED).[1] Its high photostability makes it particularly well-suited for advanced imaging

techniques that require intense laser illumination.[1]

o Flow Cytometry: For multicolor staining and analysis of cell populations.

o Fluorescence Resonance Energy Transfer (FRET): Its spectral properties make it a suitable

FRET partner in studies of molecular interactions.[1]

e Labeling of Biomolecules: Including proteins, nucleic acids, and glycans.

Experimental Protocols
Copper(l)-Catalyzed Azide-Alkyne Cycloaddition

(CuUAAC)
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CuAAC is a highly efficient and widely used click chemistry reaction for labeling alkyne-
modified biomolecules with AF 430 azide.

Workflow for CUAAC Labeling:
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Caption: General workflow for labeling alkyne-modified biomolecules with AF 430 azide via
CuAAC.

Detailed Protocol for Labeling Oligonucleotides:
This protocol is adapted for a typical labeling reaction of an alkyne-modified oligonucleotide.
Materials:

o Alkyne-modified oligonucleotide
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AF 430 azide stock solution (10 mM in DMSO)

Click chemistry buffer (e.g., 1.5x buffer containing copper(ll), a ligand like TBTA, and DMSO)

Ascorbic acid stock solution (50 mM in water, freshly prepared)

Nuclease-free water

Inert gas (e.g., argon or nitrogen)

Precipitation solution (e.g., 3% lithium perchlorate in acetone)
Procedure:

e Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in
nuclease-free water.

o Add Reagents: Sequentially add the click chemistry buffer, the AF 430 azide stock solution,
and finally the freshly prepared ascorbic acid solution. The final concentration of the azide
should be in molar excess to the oligonucleotide.[3]

o Degassing (Recommended): To prevent oxidation of the copper(l) catalyst, gently bubble an
inert gas through the reaction mixture for 30-60 seconds.[3][4]

 Incubation: Incubate the reaction at room temperature overnight, protected from light.[3][4]
For some reactions, heating to 40-45°C can reduce the reaction time to around 30 minutes.

o Purification:

o

Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of a
precipitation solution (e.g., 3% lithium perchlorate in acetone).[3]

Incubate at -20°C for at least 30 minutes.

[¢]

[e]

Centrifuge to pellet the labeled oligonucleotide.

o

Wash the pellet with cold acetone and centrifuge again.
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o Air dry the pellet and resuspend in a suitable buffer.

e Analysis: The labeled oligonucleotide is now ready for downstream applications.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for labeling biomolecules in living
cells or in systems where copper toxicity is a concern. This reaction utilizes a strained
cyclooctyne (e.g., DBCO) instead of a terminal alkyne.

Workflow for SPAAC Labeling:
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Caption: General workflow for copper-free labeling of azide-modified biomolecules with a
strained alkyne-AF 430 conjugate via SPAAC.

Detailed Protocol for Metabolic Labeling and Imaging of Glycans:

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular
glycans, followed by fluorescent labeling with a strained alkyne-AF 430 conjugate.

Materials:
o Cell culture medium

o Azide-modified sugar (e.g., AcAManNAz)
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e Phosphate-buffered saline (PBS)

» Fixative (e.g., 4% paraformaldehyde in PBS)

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional)

o Strained alkyne-AF 430 conjugate (e.g., DBCO-AF 430) staining solution
e Nuclear counterstain (e.g., DAPI, optional)

Procedure:

o Metabolic Labeling: Culture cells in a medium supplemented with an appropriate
concentration of the azide-modified sugar (e.g., 25-50 uM Ac4ManNAZz) for 1-3 days.[5]

e Cell Preparation:

o Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated
azido sugar.[6]

o For live-cell imaging, proceed directly to the SPAAC reaction.

o For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room
temperature.[6]

o Wash the fixed cells twice with PBS.

o (Optional) For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100
for 10-15 minutes.[6]

o SPAAC Reaction: Incubate the cells with the strained alkyne-AF 430 staining solution for 30-
60 minutes at room temperature, protected from light.[6]

e Washing: Wash the cells three times with PBS to remove the unbound fluorescent probe.[6]

o Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5
minutes.[6]
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e Imaging: Mount the cells and visualize them using a fluorescence microscope with the
appropriate filter sets for AF 430 and the counterstain.

Application in Studying Signaling Pathways

Click chemistry with fluorescent probes like AF 430 azide is a powerful tool for elucidating
complex biological pathways. For instance, it can be used to track the synthesis and
localization of specific proteins or glycans in response to a signaling event.

Example: Tracking Glycoprotein Synthesis in a Signaling Cascade
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Caption: A conceptual diagram illustrating how metabolic labeling with an azido sugar and

subsequent click chemistry with an AF 430 probe can be used to visualize changes in

glycoprotein synthesis and trafficking in response to a signaling cascade.

Troubleshooting

Problem

Possible Cause

Suggested Solution

Low or no fluorescent signal

Inefficient click reaction.

Ensure all reagents are fresh,
especially the ascorbic acid for
CuAAC. Optimize the
concentration of the copper
catalyst and ligand. For
SPAAC, ensure the strained

alkyne is not degraded.

Low incorporation of the

azide/alkyne handle.

Increase the concentration of
the metabolic precursor or the
incubation time. Ensure the
biomolecule of interest is being

actively synthesized.

Photobleaching.

Minimize exposure of the

sample to excitation light. Use

an anti-fade mounting medium.

High background fluorescence

Incomplete removal of

unbound fluorescent probe.

Increase the number and

duration of washing steps.

Non-specific binding of the

probe.

Include a blocking step (e.g.,
with BSA) before adding the

fluorescent probe.

Cell toxicity (for live-cell

imaging)

Copper catalyst in CUAAC.

Switch to a copper-free
SPAAC reaction. Use a
copper-chelating ligand to

minimize free copper ions.

Conclusion

© 2025 BenchChem. All rights reserved.

9/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

AF 430 azide is a versatile and robust fluorescent probe for the specific labeling of
biomolecules in a variety of research applications. Its favorable spectral properties, combined
with the efficiency and bioorthogonality of click chemistry, make it an invaluable tool for
researchers in cell biology, drug development, and beyond. By following the detailed protocols
and troubleshooting guidance provided in this guide, researchers can effectively harness the
power of AF 430 azide to advance their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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